molecular formula C7H3Cl2IO2 B179889 3,5-Dichloro-4-iodobenzoic acid CAS No. 117757-68-3

3,5-Dichloro-4-iodobenzoic acid

Cat. No. B179889
M. Wt: 316.9 g/mol
InChI Key: QNSGDQZRDPAUTG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-iodobenzoic acid is a chemical compound with the molecular formula C7H3Cl2IO2 . It has a molecular weight of 316.91 . It is a solid substance that should be stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3,5-Dichloro-4-iodobenzoic acid is 1S/C7H3Cl2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,5-Dichloro-4-iodobenzoic acid is a solid substance with a molecular weight of 316.91 . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3,5-Dichloro-4-iodobenzoic acid is used as a reagent in chemical synthesis . It is a valuable intermediate for the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the target compound. Typically, it would be used in a reaction with other reagents under controlled conditions .
    • Results or Outcomes : The outcomes also depend on the specific reactions. In general, the use of 3,5-Dichloro-4-iodobenzoic acid can help to introduce halogen atoms or a carboxylic acid group into a molecule .
  • Large-Scale Synthesis of Thromboxane Receptor Antagonist

    • Application : 3-Bromo-5-iodobenzoic acid, a compound similar to 3,5-Dichloro-4-iodobenzoic acid, has been used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist .
    • Methods of Application : This involves a regioselective Heck cross-coupling reaction .
    • Results or Outcomes : The outcome of this synthesis is the production of a thromboxane receptor antagonist, which has potential therapeutic applications .

Safety And Hazards

The safety information for 3,5-Dichloro-4-iodobenzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust and washing thoroughly after handling .

properties

IUPAC Name

3,5-dichloro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSGDQZRDPAUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601569
Record name 3,5-Dichloro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-iodobenzoic acid

CAS RN

117757-68-3
Record name 3,5-Dichloro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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